molecular formula C18H27NO4 B13544579 2-(((Benzyloxy)carbonyl)amino)decanoic acid

2-(((Benzyloxy)carbonyl)amino)decanoic acid

Cat. No.: B13544579
M. Wt: 321.4 g/mol
InChI Key: WPVMKFKOTRYKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Benzyloxy)carbonyl)amino)decanoic acid is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the amino group of decanoic acid. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)decanoic acid typically involves the protection of the amino group of decanoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of decanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)decanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of free amino acids.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)decanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)decanoic acid involves its ability to act as a protecting group for amino acids. The benzyloxycarbonyl group prevents unwanted reactions at the amino group during synthesis, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the benzyloxycarbonyl group can be removed under mild conditions to yield the free amino acid.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protecting group properties.

    2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)decanoic acid is unique due to its longer carbon chain, which can influence its solubility and reactivity compared to shorter-chain derivatives. This makes it particularly useful in applications requiring specific hydrophobic or steric properties.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)decanoic acid

InChI

InChI=1S/C18H27NO4/c1-2-3-4-5-6-10-13-16(17(20)21)19-18(22)23-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3,(H,19,22)(H,20,21)

InChI Key

WPVMKFKOTRYKET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.